molecular formula C19H43NO9Si B12702795 9,9-Bis[2-(2-methoxyethoxy)ethoxy]-N-methyl-2,5,8-trioxa-9-siladodecan-12-amine CAS No. 87994-62-5

9,9-Bis[2-(2-methoxyethoxy)ethoxy]-N-methyl-2,5,8-trioxa-9-siladodecan-12-amine

Katalognummer: B12702795
CAS-Nummer: 87994-62-5
Molekulargewicht: 457.6 g/mol
InChI-Schlüssel: DRGOPUOUFJYCRI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9,9-Bis[2-(2-methoxyethoxy)ethoxy]-N-methyl-2,5,8-trioxa-9-siladodecan-12-amine: is a complex organosilicon compound known for its unique structural properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 9,9-Bis[2-(2-methoxyethoxy)ethoxy]-N-methyl-2,5,8-trioxa-9-siladodecan-12-amine typically involves the reaction of appropriate silane precursors with ethylene glycol derivatives under controlled conditions. The reaction is often carried out in the presence of catalysts such as platinum or palladium to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography ensures the efficient production of high-quality this compound .

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, particularly at the ether linkages, leading to the formation of various oxidation products.

    Reduction: Reduction reactions can target the silicon atom or the nitrogen atom, resulting in the formation of reduced derivatives.

    Substitution: Substitution reactions can occur at the nitrogen atom, where different substituents can replace the methyl group.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various alcohols or ketones, while reduction can produce amines or silanes .

Wirkmechanismus

The mechanism of action of 9,9-Bis[2-(2-methoxyethoxy)ethoxy]-N-methyl-2,5,8-trioxa-9-siladodecan-12-amine involves its interaction with various molecular targets through its ether linkages and silicon atom. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s ability to form stable complexes with other molecules also plays a crucial role in its mechanism of action .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: The presence of a silicon atom in 9,9-Bis[2-(2-methoxyethoxy)ethoxy]-N-methyl-2,5,8-trioxa-9-siladodecan-12-amine imparts unique chemical and physical properties, such as enhanced thermal stability and the ability to form stable complexes with various molecules. These properties distinguish it from other similar compounds and make it valuable in diverse applications .

Eigenschaften

CAS-Nummer

87994-62-5

Molekularformel

C19H43NO9Si

Molekulargewicht

457.6 g/mol

IUPAC-Name

N-methyl-3-[tris[2-(2-methoxyethoxy)ethoxy]silyl]propan-1-amine

InChI

InChI=1S/C19H43NO9Si/c1-20-6-5-19-30(27-16-13-24-10-7-21-2,28-17-14-25-11-8-22-3)29-18-15-26-12-9-23-4/h20H,5-19H2,1-4H3

InChI-Schlüssel

DRGOPUOUFJYCRI-UHFFFAOYSA-N

Kanonische SMILES

CNCCC[Si](OCCOCCOC)(OCCOCCOC)OCCOCCOC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.